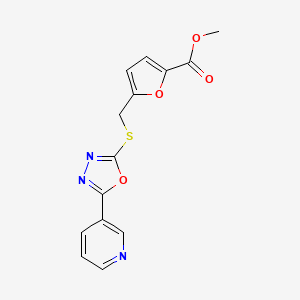
Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 288.33 g/mol
- CAS Number : To be confirmed through further research.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. The following table summarizes key findings from research on its antiproliferative effects:
| Cell Line | IC50 (µM) | % Inhibition | Reference |
|---|---|---|---|
| T-47D (Breast Cancer) | 0.2757357 | 90.47% | |
| SK-MEL-5 (Melanoma) | 0.80 | 84.32% | |
| MDA-MB-468 (Breast) | 0.87 | 84.83% | |
| HCT116 (Colon Cancer) | 0.67 | 95.37% |
These results indicate that this compound exhibits potent antiproliferative effects across multiple cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to induce apoptosis in cancer cells via several pathways:
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Interaction with DNA : Potential binding to DNA or interference with DNA repair mechanisms could contribute to its anticancer activity.
Study on Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives, including this compound). The study tested a panel of over 58 cell lines from different cancer types and found that this compound showed superior activity compared to standard chemotherapeutics like sorafenib .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins implicated in cancer progression. These studies suggest that this compound may effectively bind to targets such as EGFR and Src kinases, which are critical in tumor growth and metastasis .
Properties
IUPAC Name |
methyl 5-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-19-13(18)11-5-4-10(20-11)8-22-14-17-16-12(21-14)9-3-2-6-15-7-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCHCDFWJAQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














